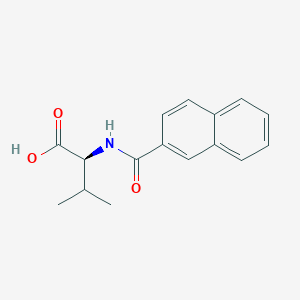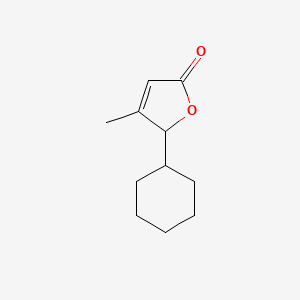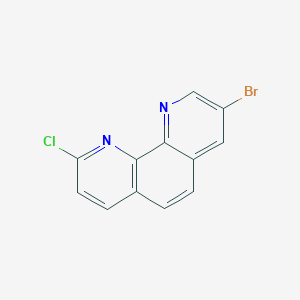![molecular formula C14H16N4O2 B14238638 5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione CAS No. 213384-71-5](/img/structure/B14238638.png)
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione is a complex organic compound belonging to the pteridine family. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by its benzo[g]pteridine core, which is a fused ring system containing nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 5-ethyl-1,3-dimethylalloxazinium perchlorate with methanol can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using specific oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione has several scientific research applications:
Chemistry: It is used as a photocatalyst in various organic reactions, including photooxidation of alcohols.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione involves its role as a photocatalyst. It can absorb light and facilitate the transfer of electrons, leading to the activation of various chemical reactions. The molecular targets and pathways involved include the interaction with substrates in the presence of light, resulting in the formation of reactive intermediates that drive the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione can be compared with other similar compounds such as:
10-ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4(3H,10H)-dione: Another flavin-based photocatalyst with similar applications.
Benzo[g]pteridine-2,4(3H,10H)-dione,3,6,10-trimethyl-: A compound with a similar core structure but different substituents.
Benzo[g]pteridine-2,4(3H,10H)-dione,10-(2-hydroxyethyl)-7,8-dimethyl-: Another derivative with unique functional groups.
Eigenschaften
CAS-Nummer |
213384-71-5 |
|---|---|
Molekularformel |
C14H16N4O2 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H16N4O2/c1-4-18-10-8-6-5-7-9(10)15-12-11(18)13(19)17(3)14(20)16(12)2/h5-8,15H,4H2,1-3H3 |
InChI-Schlüssel |
PYROZUTUPRJWSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2NC3=C1C(=O)N(C(=O)N3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


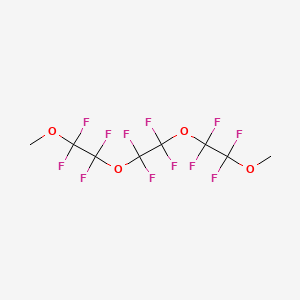
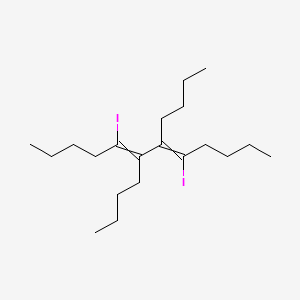
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)

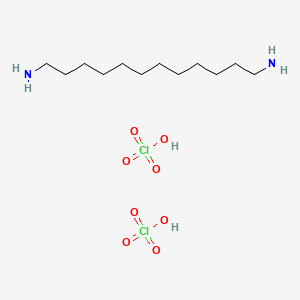
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
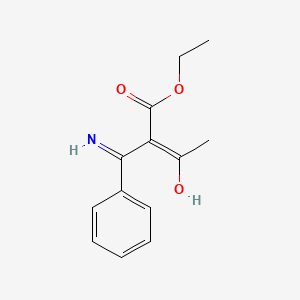
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)

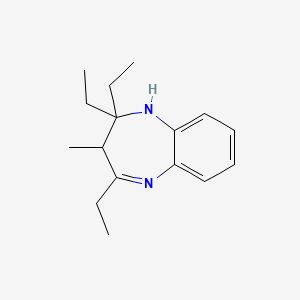
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
